4-Amino-3-methylbenzonitrile
Overview
Description
4-Amino-3-methylbenzonitrile: is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is characterized by a benzene ring substituted with an amino group at the fourth position and a methyl group at the third position, along with a nitrile group. This compound appears as a light yellow powder and is used in various chemical applications .
Mechanism of Action
Target of Action
It’s structurally similar to vosilasarm, a selective androgen receptor modulator (sarm), which primarily targets the androgen receptor
Mode of Action
If it acts similarly to Vosilasarm, it might interact with the androgen receptor, leading to tissue-selective agonistic or antagonistic effects . .
Biochemical Pathways
If it behaves like Vosilasarm, it might influence pathways related to muscle growth and bone density . More research is needed to elucidate the exact pathways involved.
Pharmacokinetics
According to a source, it has high gastrointestinal absorption and is a CYP1A2 and CYP3A4 inhibitor . These properties could potentially affect its bioavailability and interactions with other drugs.
Biochemical Analysis
Biochemical Properties
4-Amino-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and its overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-methylbenzonitrile involves the reduction of 3-methyl-4-nitrobenzonitrile. The reduction is typically carried out using iron powder in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by dilution with ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods using ionic liquids as recycling agents have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitrile group to form corresponding amines.
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions:
Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups to amino groups.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products:
Reduction: Formation of 4-Amino-3-methylbenzonitrile from 3-methyl-4-nitrobenzonitrile.
Substitution: Various substituted derivatives of this compound.
Oxidation: Oxidized products such as 4-Amino-3-methylbenzoic acid.
Scientific Research Applications
Chemistry: 4-Amino-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and probes for studying biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 3,4-Diaminobenzonitrile
- 4-Amino-3-bromobenzonitrile
- 4-Amino-2-methyl-pyrimidine-5-carbonitrile
Comparison: 4-Amino-3-methylbenzonitrile is unique due to the specific positioning of its amino, methyl, and nitrile groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
4-amino-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDCUMFFPWLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426623 | |
Record name | 4-Amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78881-21-7 | |
Record name | 4-Amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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